molecular formula C9H7F2NO4 B3104867 Ethyl 2,6-difluoro-3-nitrobenzoate CAS No. 150368-36-8

Ethyl 2,6-difluoro-3-nitrobenzoate

Cat. No.: B3104867
CAS No.: 150368-36-8
M. Wt: 231.15 g/mol
InChI Key: NOIKETTVAGMFKJ-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and a nitro group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,6-difluoro-3-nitrobenzoate typically involves the nitration of 2,6-difluorobenzoic acid followed by esterification. The nitration process introduces the nitro group at the meta position relative to the fluorine atoms. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The esterification step involves the reaction of the nitrated product with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-difluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 2,6-difluoro-3-aminobenzoic acid ethyl ester.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,6-difluoro-3-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2,6-difluoro-3-nitrobenzoate finds applications in several areas of scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the design of novel materials with specific electronic and optical properties due to the presence of fluorine atoms.

    Chemical Biology: Researchers use it to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-3-nitrobenzoate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Ethyl 2,6-difluoro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

    Ethyl 3-nitrobenzoate: Lacks fluorine atoms, resulting in different reactivity and biological properties.

    Ethyl 2,4-difluoro-3-nitrobenzoate: Similar structure but with different fluorine atom positions, affecting its chemical behavior and applications.

    Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester, influencing its physical properties and reactivity.

The uniqueness of this compound lies in the specific positioning of the fluorine atoms and the nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2,6-difluoro-3-nitrobenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparisons with similar compounds.

This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoate structure. This unique configuration enhances its chemical reactivity and biological activity. The molecular formula is C10_{10}H8_{8}F2_2N2_2O2_2, with a molecular weight of approximately 244.18 g/mol.

The biological activity of this compound is primarily attributed to the interactions between its nitro group and biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • DNA Interaction : Reduced nitro species can bind covalently to DNA, causing nuclear damage and cell death .
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, functioning through mechanisms that generate toxic intermediates .

Antimicrobial Properties

This compound has shown potential antimicrobial activity. Nitro-containing compounds are often first-line treatments for infections caused by various microorganisms. The mechanism involves the reduction of the nitro group to form reactive species that damage microbial DNA .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. It has been observed to induce apoptosis in human hepatocellular carcinoma cells, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-nitrobenzoateC9_9H9_9NO2_2Lacks fluorine; different reactivity
Ethyl 2,4-difluoro-3-nitrobenzoateC9_9H8_8F2_2N2_2O2_2Different fluorine positions
Methyl 2,4-difluoro-6-nitrobenzoateC9_9H8_8F2_2N2_2O3_3Contains a methyl group instead of ethyl

The positioning of the fluorine atoms and the nitro group significantly influence the compound's reactivity and biological properties.

Case Studies and Research Findings

Properties

IUPAC Name

ethyl 2,6-difluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIKETTVAGMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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